![molecular formula C21H27N3O5 B2991659 N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953229-80-6](/img/structure/B2991659.png)
N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at relatively low temperatures and catalyst loadings. Such catalytic systems are pivotal for the synthesis of pharmaceutically important building blocks, showcasing the potential of furan-2-ylmethyl)oxalamide derivatives in enhancing catalytic efficiencies in organic synthesis (Bhunia, Kumar, & Ma, 2017).
Molecular Interaction Studies
The detailed molecular interaction studies of cannabinoid receptor antagonists, including analysis of conformations and structure-activity relationships, underscore the importance of furan-2-ylmethyl and piperidin-4-ylmethyl groups in binding to biological targets. These findings are crucial for the design of selective ligands for receptors, highlighting how modifications in the furan-2-ylmethyl and piperidin-4-ylmethyl moieties can impact therapeutic outcomes (Shim et al., 2002).
Novel Synthesis Methods
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the versatility of oxalamide derivatives in organic synthesis. This methodology provides a new formula for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the potential applications of such compounds in developing new synthetic routes and chemical intermediates (Mamedov et al., 2016).
Antimicrobial and Anti-Proliferative Activities
The study on 1,3,4-oxadiazole N-Mannich bases, including derivatives with furan-2-ylmethyl groups, highlights their antimicrobial and anti-proliferative activities. Such compounds have shown promising results against pathogenic bacteria and yeast-like fungi, as well as significant anti-proliferative activity against various cancer cell lines. This underscores the potential of furan-2-ylmethyl derivatives in medicinal chemistry for developing new therapeutic agents (Al-Wahaibi et al., 2021).
Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives for the corrosion inhibition of iron highlight the application of such compounds in materials science. These studies provide insights into the adsorption behaviors and inhibition efficiencies, offering a foundation for developing new corrosion inhibitors for industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-27-16-5-6-19(28-2)18(12-16)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHNMIFTUUBMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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